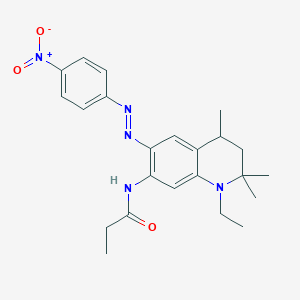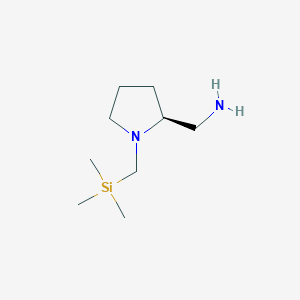
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide is a complex organic compound with the molecular formula C23H29N5O3 and a molecular weight of 423.519 g/mol This compound is known for its unique structural features, which include a quinoline core substituted with an ethyl group, a nitrophenylazo group, and a propionamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide involves multiple steps, starting with the preparation of the quinoline core. The quinoline core is synthesized through a series of reactions, including cyclization and substitution reactions. The nitrophenylazo group is introduced through a diazotization reaction, followed by coupling with the quinoline core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide undergoes various chemical reactions, including:
Oxidation: The nitrophenylazo group can be oxidized to form nitroso derivatives.
Reduction: The nitrophenylazo group can be reduced to form amines.
Substitution: The ethyl and trimethyl groups on the quinoline core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide involves its interaction with specific molecular targets and pathways. The nitrophenylazo group is known to undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline core may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolyl)propionamide
- 1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine
- N,N-Dimethyl-4-(4-nitrophenylazo)-1-naphthylamine
- N-Ethyl-N-methyl-4-(4-nitrophenylazo)aniline
- 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline
Uniqueness
N-(1-Ethyl6(4-nitrophenylazo)1234tetrahydro-224trimethyl-7-quinolyl)rpopionamide is unique due to its specific combination of functional groups and structural features. The presence of the nitrophenylazo group and the quinoline core imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
1097926-46-9 |
|---|---|
Fórmula molecular |
C23H29N5O3 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
N-[1-ethyl-2,2,4-trimethyl-6-[(4-nitrophenyl)diazenyl]-3,4-dihydroquinolin-7-yl]propanamide |
InChI |
InChI=1S/C23H29N5O3/c1-6-22(29)24-19-13-21-18(15(3)14-23(4,5)27(21)7-2)12-20(19)26-25-16-8-10-17(11-9-16)28(30)31/h8-13,15H,6-7,14H2,1-5H3,(H,24,29) |
Clave InChI |
FRLJSCUIZQVGFD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=C(C=C2C(CC(N(C2=C1)CC)(C)C)C)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)







![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)



